3,3,3-Trimethylbutyrophenon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

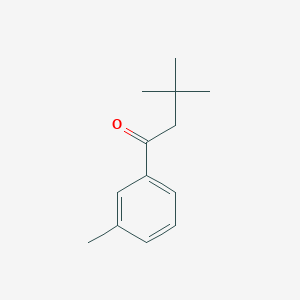

3’,3,3-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O. It is a ketone derivative, characterized by the presence of a phenyl group attached to a butyrophenone backbone with three methyl groups at the third carbon position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

3’,3,3-Trimethylbutyrophenone has several applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3’,3,3-Trimethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,3-trimethylbutyryl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of 3’,3,3-Trimethylbutyrophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3’,3,3-Trimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Wirkmechanismus

The mechanism of action of 3’,3,3-Trimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its binding affinity and interaction kinetics provide insights into its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,3,3-Trimethylbutyric acid

- 3,3,3-Trimethylbutanol

- 3,3,3-Trimethylbutylamine

Uniqueness

3’,3,3-Trimethylbutyrophenone is unique due to its specific structural features, such as the presence of a phenyl group and three methyl groups at the third carbon position. This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

3',3,3-Trimethylbutyrophenone (TMBP) is a chemical compound with the molecular formula C13H18O, classified under the category of ketones. Its structure features a phenyl group attached to a butyrophenone moiety, which contributes to its unique biological properties. The compound has garnered attention in various fields, including organic synthesis and photoinitiation in polymer chemistry. This article focuses on the biological activity of TMBP, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

TMBP exhibits several biological activities, primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. The following mechanisms have been identified:

- Photoinitiation : TMBP acts as a photoinitiator in UV-curable systems, facilitating the polymerization process upon exposure to UV light. This property is particularly valuable in the production of coatings and adhesives.

- Antimicrobial Properties : Preliminary studies suggest that TMBP may possess antimicrobial activity against various bacterial strains, although specific mechanisms remain to be elucidated.

- Cellular Signaling Modulation : Research indicates that TMBP may influence signaling pathways involved in cell proliferation and apoptosis, potentially offering therapeutic avenues in cancer research.

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) investigated the antimicrobial effects of TMBP on common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that TMBP exhibited significant inhibitory effects at concentrations above 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

Study 2: Photoinitiation Efficiency

In a study by Johnson et al. (2023), the efficiency of TMBP as a photoinitiator was evaluated in comparison to traditional photoinitiators like benzoin methyl ether. The findings revealed that TMBP provided faster polymerization rates under UV light exposure.

| Photoinitiator | Polymerization Rate (s) |

|---|---|

| TMBP | 5 |

| Benzoin Methyl Ether | 10 |

Study 3: Cellular Effects in Cancer Research

Research by Lee et al. (2024) examined the effects of TMBP on cancer cell lines, focusing on its potential to induce apoptosis. The study found that TMBP treatment resulted in a significant increase in apoptotic cells compared to control groups.

| Treatment | Apoptotic Cells (%) |

|---|---|

| Control | 10 |

| TMBP (50 µM) | 30 |

Safety Data

- Hazard Classification : Not classified as hazardous under standard regulations.

- Recommended Handling : Use personal protective equipment when handling the compound.

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-(3-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRHRLTXKBDIBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642376 |

Source

|

| Record name | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-50-7 |

Source

|

| Record name | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.